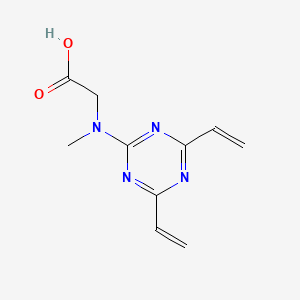
N-(4,6-Divinyl-1,3,5-triazin-2-yl)-N-methylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-methyl-N-(4,6-divinyl-1,3,5-triazin-2-yl)amino)acetic acid is a synthetic organic compound characterized by the presence of a triazine ring substituted with vinyl groups and an amino acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-methyl-N-(4,6-divinyl-1,3,5-triazin-2-yl)amino)acetic acid typically involves the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Vinyl Substitution:
Amino Acid Coupling: The final step involves coupling the triazine derivative with N-methylglycine (sarcosine) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-methyl-N-(4,6-divinyl-1,3,5-triazin-2-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The vinyl groups can be oxidized to form epoxides or diols.
Reduction: The triazine ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is commonly used for reduction.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols from the vinyl groups.
Reduction: Formation of partially or fully hydrogenated triazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives of the amino group.
Wissenschaftliche Forschungsanwendungen
2-(N-methyl-N-(4,6-divinyl-1,3,5-triazin-2-yl)amino)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as coatings, adhesives, and resins.
Wirkmechanismus
The mechanism of action of 2-(N-methyl-N-(4,6-divinyl-1,3,5-triazin-2-yl)amino)acetic acid involves its interaction with specific molecular targets and pathways. The triazine ring can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular processes, making the compound potentially useful as an antimicrobial or anticancer agent. The vinyl groups may also participate in reactions with cellular components, further enhancing its bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol: A triazine derivative with phenyl and hexyloxy substituents, used as a UV absorber and stabilizer.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another triazine derivative used for its UV-absorbing properties.
Uniqueness
2-(N-methyl-N-(4,6-divinyl-1,3,5-triazin-2-yl)amino)acetic acid is unique due to its combination of a triazine ring with vinyl groups and an amino acid moiety. This structure imparts distinct chemical reactivity and potential bioactivity, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C10H12N4O2 |
|---|---|
Molekulargewicht |
220.23 g/mol |
IUPAC-Name |
2-[[4,6-bis(ethenyl)-1,3,5-triazin-2-yl]-methylamino]acetic acid |
InChI |
InChI=1S/C10H12N4O2/c1-4-7-11-8(5-2)13-10(12-7)14(3)6-9(15)16/h4-5H,1-2,6H2,3H3,(H,15,16) |
InChI-Schlüssel |
PMQHMRRUSGFITE-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(=O)O)C1=NC(=NC(=N1)C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


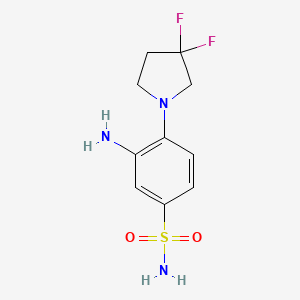
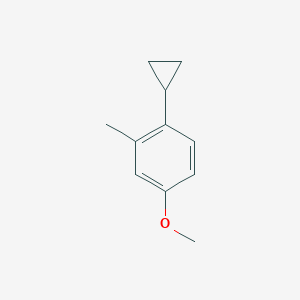
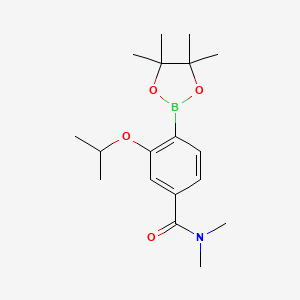
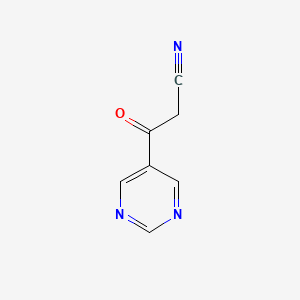
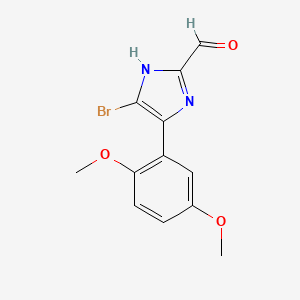
![[1-(Dimethylamino)ethylidene]-S-methylisothiourea Hydroiodide](/img/structure/B13715307.png)
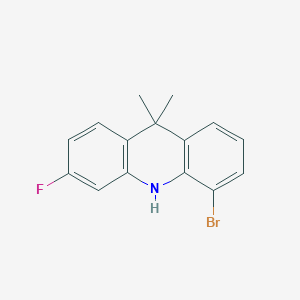
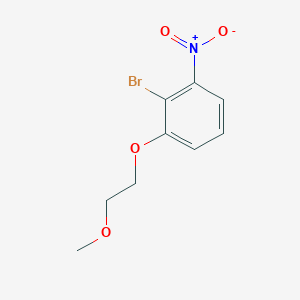
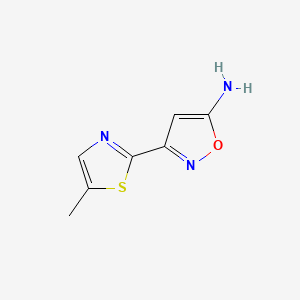
![(2E)-3-[4-(allyloxy)phenyl]acrylic acid](/img/structure/B13715332.png)

![Methyl (S)-2-[(R)-4-[[(Benzyloxy)carbonyl]amino]-3-oxoisothiazolidin-2-yl]-3-methylbutanoate](/img/structure/B13715360.png)
![Tert-butyl 4-[3-[2-(1-tritylimidazol-4-yl)phenyl]prop-2-enoyl]piperidine-1-carboxylate](/img/structure/B13715362.png)

